

6-Hydroxypicolinic acid chemical properties and structure

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Compound of Interest

Compound Name: 6-Hydroxypicolinic acid

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6-Hydroxypicolinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for **6-hydroxypicolinic acid**. The information is intended to support research and development activities in medicinal chemistry, biochemistry, and related scientific fields.

Core Chemical Properties and Structure

6-Hydroxypicolinic acid, also known by its IUPAC name 6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a pyridine derivative with the molecular formula $C_5H_5NO_3$.^{[1][2][3][4][5]} It exists as a light yellow to brown crystalline powder.^{[1][2][3]} This compound is of interest due to its role as a chelating agent and its potential applications in various scientific fields.^[3]

Physicochemical Data

A summary of the key physicochemical properties of **6-hydroxypicolinic acid** is presented in Table 1 for easy reference and comparison.

Property	Value	Source
IUPAC Name	6-oxo-1,6-dihydropyridine-2-carboxylic acid	[3][4]
CAS Number	19621-92-2	[1][2][3][4]
Molecular Formula	C ₆ H ₅ NO ₃	[1][2][3][4]
Molecular Weight	139.11 g/mol	[1][2][3][4]
Melting Point	270 °C (decomposes)	[1][2]
Boiling Point (Predicted)	436.0 ± 45.0 °C	[1]
pKa (Predicted)	3.29 ± 0.20	[1][2]
Solubility	Soluble in water, alcohols, and ether.	[6][7]

Chemical Structure and Tautomerism

6-Hydroxypicolinic acid exhibits keto-enol tautomerism, existing in equilibrium between the 6-hydroxypyridine and the 6-pyridone forms. The pyridone form is generally considered to be the more stable tautomer.[1][2] This structural feature is crucial for its chemical reactivity and chelating abilities.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of **6-hydroxypicolinic acid**.

Synthesis of 6-Hydroxypicolinic Acid

A common method for the synthesis of **6-hydroxypicolinic acid** involves the carboxylation of 2-bromo-6-hydroxypyridine.[8][9]

Materials:

- 2-Bromo-6-hydroxypyridine

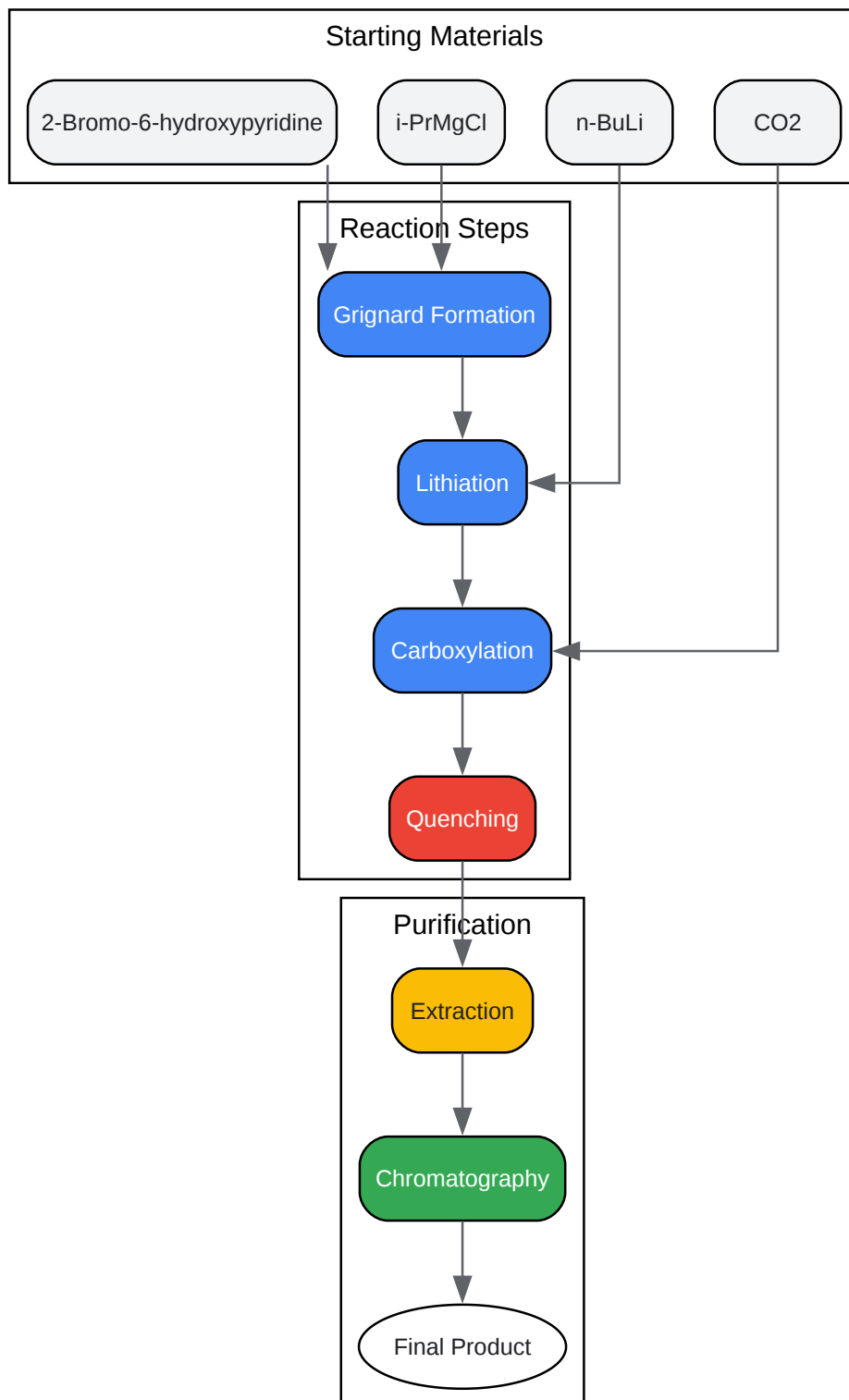
- Dry Tetrahydrofuran (THF)
- iso-Propylmagnesium chloride (i-PrMgCl) in THF (2 M solution)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
- Dry Carbon Dioxide (CO₂)
- Ethyl acetate
- Petroleum ether
- Silica gel

Procedure:

- A solution of 2-bromo-6-hydroxypyridine (1.0 equivalent) in dry THF is cooled to 0 °C.
- A 2 M solution of i-PrMgCl in THF (1.0 equivalent) is added over 5 minutes, and the solution is stirred for an additional 5 minutes at 0 °C.
- A 2.5 M solution of n-BuLi in hexanes (2.0 equivalents) is then added dropwise over 5 minutes, maintaining the temperature below 20 °C.
- The resulting mixture is stirred at this temperature for 30 minutes.
- Dry CO₂ (1.0 equivalent) is added, and the mixture is warmed to 20 °C over 30 minutes.
- The reaction is quenched with water.
- The aqueous phase is extracted with ethyl acetate.
- The combined organic phases are dried and concentrated.
- The crude product is purified by flash chromatography on silica gel using a petroleum ether/ethyl acetate eluent.^{[8][9]}

Workflow for the Synthesis of **6-Hydroxypicolinic Acid**:

Synthesis Workflow of 6-Hydroxypicolinic Acid

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Caption: A simplified workflow for the synthesis of **6-Hydroxypicolinic acid**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **6-hydroxypicolinic acid** in a suitable deuterated solvent (e.g., DMSO- d_6).
- ^1H -NMR Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C -NMR Parameters: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0-200 ppm, proton decoupling, and a longer acquisition time or a higher number of scans compared to ^1H -NMR.
- Data: ^1H -NMR (600 MHz, DMSO- d_6) δ : 7.56 (dd, J = 8.9, 7.0 Hz, 1H), 6.97 (d, J = 6.8 Hz, 1H), 6.65 (d, J = 9.0 Hz, 1H). ^{13}C -NMR (151 MHz, DMSO- d_6) δ : 163.28, 162.67, 140.51, 137.97, 123.88, 110.42.[10]

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Parameters: Scan the sample over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

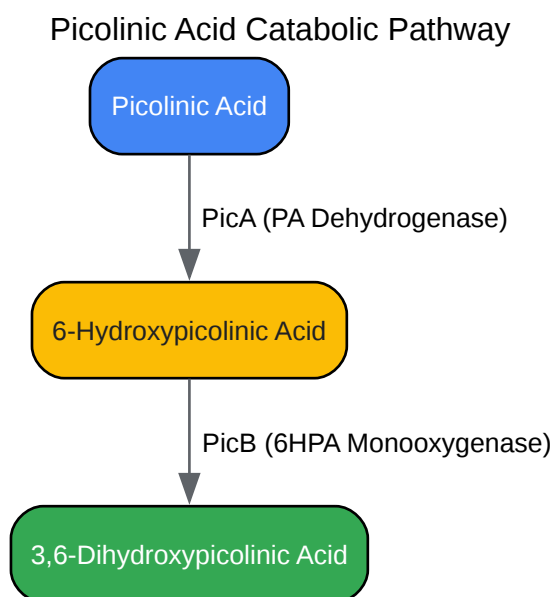
- Technique: Electrospray ionization (ESI) is a suitable method for this compound.
- Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 $\mu\text{g/mL}$).
- Parameters: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule $[\text{M}+\text{H}]^+$ and the deprotonated molecule $[\text{M}-\text{H}]^-$, respectively.

Biological Role: Picolinic Acid Catabolism

6-Hydroxypicolinic acid is a known intermediate in the microbial degradation pathway of picolinic acid.[1][2][3][4][8][11] In organisms such as *Alcaligenes faecalis*, picolinic acid is first hydroxylated to form **6-hydroxypicolinic acid**. This intermediate is then further metabolized.

The subsequent step in the pathway involves the conversion of **6-hydroxypicolinic acid** to 3,6-dihydroxypicolinic acid. This reaction is catalyzed by the enzyme 6HPA monooxygenase, which is designated as PicB in *Alcaligenes faecalis*. [2][12]

Picolinic Acid Degradation Pathway:



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Caption: The initial steps of the picolinic acid degradation pathway in *Alcaligenes faecalis*.

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